REACTION_CXSMILES
|
[C:1]1([C:7](=[O:11])[C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][CH2:9][C:8](=[O:10])[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:11]
|
Name
|
|
Quantity
|
5.32 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(C)=O)=O
|
Name
|
|
Quantity
|
36 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.66 kg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
was washed with 20 liters of saturated sodium bicarbonate solution and 20 liters of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(C(=O)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 kg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |